(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol
Brand Name: Vulcanchem
CAS No.: 2248198-07-2
VCID: VC7063728
InChI: InChI=1S/C10H13NO3/c1-8(7-12)5-9-3-2-4-10(6-9)11(13)14/h2-4,6,8,12H,5,7H2,1H3/t8-/m0/s1
SMILES: CC(CC1=CC(=CC=C1)[N+](=O)[O-])CO
Molecular Formula: C10H13NO3
Molecular Weight: 195.218

(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol

CAS No.: 2248198-07-2

Cat. No.: VC7063728

Molecular Formula: C10H13NO3

Molecular Weight: 195.218

* For research use only. Not for human or veterinary use.

(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol - 2248198-07-2

Specification

CAS No. 2248198-07-2
Molecular Formula C10H13NO3
Molecular Weight 195.218
IUPAC Name (2S)-2-methyl-3-(3-nitrophenyl)propan-1-ol
Standard InChI InChI=1S/C10H13NO3/c1-8(7-12)5-9-3-2-4-10(6-9)11(13)14/h2-4,6,8,12H,5,7H2,1H3/t8-/m0/s1
Standard InChI Key PIZHQNFEEFJIKG-QMMMGPOBSA-N
SMILES CC(CC1=CC(=CC=C1)[N+](=O)[O-])CO

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (2S)-2-methyl-3-(3-nitrophenyl)propan-1-ol, reflects its stereochemistry and substitution pattern. The nitro group at the meta position of the phenyl ring influences electronic distribution, while the hydroxyl group and methyl branch at the C2 position contribute to its chiral environment. Key properties include:

PropertyValue
CAS Number2248198-07-2
Molecular FormulaC₁₀H₁₃NO₃
Molecular Weight195.218 g/mol
Stereochemistry(2S) configuration
SMILESCC(CC1=CC(=CC=C1)N+[O-])CO

The nitro group’s electron-withdrawing nature polarizes the aromatic ring, enhancing reactivity in electrophilic substitutions.

Spectroscopic Characterization

While direct NMR data for this compound is unavailable, analogous secondary alcohols exhibit distinct spectral features. For example, 2-methyl-1-phenylpropan-1-ol derivatives show hydroxyl proton resonances near δ 1.5–2.0 ppm (¹H NMR) and carbon signals for the methyl group around δ 20–25 ppm (¹³C NMR) . The nitro group’s impact would deshield adjacent aromatic protons, shifting their signals downfield to δ 7.5–8.5 ppm.

Synthesis Pathways

Catalytic Oxidation of Secondary Alcohols

Manganese-catalyzed oxidation using hydrogen peroxide (H₂O₂) is a viable route for synthesizing related ketones, which could be reduced enantioselectively to yield the target alcohol. For instance, 2-methyl-1-phenylpropan-1-ol oxidizes to 2-methyl-1-phenylpropan-1-one under Mn-based catalysis . Applying this method to a nitro-substituted precursor, followed by asymmetric reduction, may produce (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol.

Reaction Conditions:

  • Catalyst: Mn complex (e.g., [Mn(III)(OH)(terpy)]²⁺)

  • Oxidant: H₂O₂ (1.2 equivalents)

  • Solvent: Acetonitrile

  • Temperature: 25°C

  • Yield: Up to 95% for analogous substrates .

Enantioselective Reduction

The ketone precursor, 3-(3-nitrophenyl)-2-methylpropan-1-one, could undergo asymmetric reduction using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents or enzymatic systems. For example, alcohol dehydrogenases from Lactobacillus species achieve >99% enantiomeric excess (ee) in reducing similar aryl ketones.

Applications in Organic Synthesis

Chiral Building Block

The compound’s (2S) configuration makes it valuable for synthesizing enantiomerically pure pharmaceuticals. For example, β-blockers such as propranolol require chiral alcohol intermediates for optimal activity.

Nitro Group Functionalization

The nitro group can be reduced to an amine, enabling access to aniline derivatives used in dyes and agrochemicals. Catalytic hydrogenation with Pd/C or transfer hydrogenation with ammonium formate are standard methods.

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